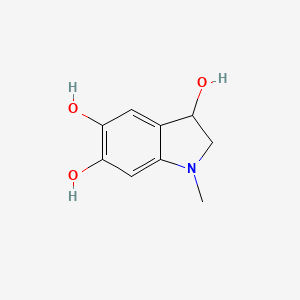
Adrenochrome o-semiquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adrenochrome o-semiquinone is a radical intermediate formed during the oxidation of adrenaline (epinephrine). It is part of the quinoid pathway of adrenaline oxidation, which involves the formation of various quinone and semiquinone compounds. This compound is of significant interest due to its role in free radical processes and potential implications in neurodegenerative diseases such as Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adrenochrome o-semiquinone can be synthesized through the autoxidation of adrenaline in an alkaline medium. The process involves the deprotonation and subsequent cyclization of adrenaline, leading to the formation of intermediate products such as adrenaline quinone and the radical semiquinone .
Industrial Production Methods: While there is limited information on the industrial production of this compound specifically, the general approach involves the controlled oxidation of adrenaline using various oxidizing agents. Silver oxide (Ag₂O) is one of the first reagents employed for this purpose .
Chemical Reactions Analysis
Types of Reactions: Adrenochrome o-semiquinone undergoes several types of reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of adrenochrome and other quinone derivatives.
Reduction: The compound can be reduced back to its parent catecholamine, adrenaline, under specific conditions.
Substitution: It can participate in substitution reactions, particularly involving nucleophiles that target the quinone structure.
Common Reagents and Conditions:
Oxidizing Agents: Silver oxide (Ag₂O), potassium ferricyanide, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride and other reducing agents can be employed to revert the compound to its reduced form.
Major Products Formed:
Scientific Research Applications
Adrenochrome o-semiquinone has several scientific research applications, including:
Mechanism of Action
Adrenochrome o-semiquinone exerts its effects through its role as a free radical intermediate. It participates in redox cycling, generating reactive oxygen species (ROS) such as superoxide anions. These ROS can cause oxidative damage to cellular components, contributing to neurodegenerative processes . The compound’s interaction with enzymes like glutathione-S-transferase and quinone reductase helps mitigate its oxidative effects .
Comparison with Similar Compounds
Adrenochrome: A direct oxidation product of adrenaline, sharing similar redox properties.
Adrenolutin: A further oxidation product of adrenochrome, more stable in blood.
Dopamine o-semiquinone: Another semiquinone radical formed from the oxidation of dopamine, with similar redox behavior.
Uniqueness: Adrenochrome o-semiquinone is unique due to its specific formation pathway from adrenaline and its role in the quinoid oxidation process. Its ability to generate ROS and participate in redox cycling distinguishes it from other similar compounds .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-methyl-2,3-dihydroindole-3,5,6-triol |
InChI |
InChI=1S/C9H11NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,9,11-13H,4H2,1H3 |
InChI Key |
ADHYBIYGSXQYDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=CC(=C(C=C21)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















